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Cat. No.: B1677502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of clinical trial data for orvepitant, a neurokinin-1

(NK-1) receptor antagonist, in the treatment of chronic cough. Its performance is evaluated

against other NK-1 receptor antagonists, serlopitant and aprepitant, with a focus on quantitative

data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: The Role of NK-1 Receptor
Antagonism in Cough Suppression
Chronic cough is often associated with neuronal hypersensitivity. The neuropeptide Substance

P, acting on the neurokinin-1 (NK-1) receptor, is implicated in enhancing the cough reflex. NK-1

receptor antagonists, such as orvepitant, work by blocking the binding of Substance P to its

receptor, thereby aiming to reduce the central neural hypersensitivity that contributes to chronic

cough.
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Caption: NK-1 Receptor Signaling Pathway in Cough.

Comparative Efficacy of NK-1 Receptor Antagonists
in Clinical Trials
The following tables summarize the quantitative data from key clinical trials of orvepitant and

its comparators.

Table 1: Efficacy of Orvepitant in Chronic Cough
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Trial
Patient
Populatio
n

Treatmen
t

Primary
Endpoint

Result

Secondar
y
Endpoint
s

Key
Secondar
y
Endpoint
Results

VOLCANO

-1 (Phase

2a)

13 patients

with

refractory

chronic

cough

Orvepitant

30 mg

once daily

for 4 weeks

Change

from

baseline in

daytime

cough

frequency

at week 4

Statistically

significant

reduction

of 18.9

coughs/h

(26%

decrease)

[1]

Cough

severity

VAS,

Leicester

Cough

Questionna

ire (LCQ)

Significant

improveme

nts in

severity

VAS and

quality of

life[1]

VOLCANO

-2 (Phase

2b)

315

patients

with

refractory

chronic

cough

Orvepitant

(10, 20, 30

mg) or

placebo

once daily

for 12

weeks

Change

from

baseline in

awake

cough

frequency

at week 12

Not

statistically

significant

in the full

analysis

set

LCQ,

Cough

Severity

VAS, Urge-

to-Cough

VAS

Orvepitant

30 mg

showed

statistically

significant

improveme

nts: LCQ

(p=0.009),

Cough

Severity

VAS

(p=0.034),

Urge-to-

Cough

VAS

(p=0.005)

[2][3][4]

IPF Cough

Study

(Phase 2)

Patients

with

Idiopathic

Pulmonary

Fibrosis

and

Orvepitant

(10 mg, 30

mg) or

placebo in

a cross-

Change in

cough

severity

Orvepitant

30 mg

showed a

statistically

significant

reduction

Cough

frequency,

urge to

cough,

health-

related

Improveme

nts in

cough

frequency,

urge to

cough, and
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chronic

cough

over

design

in cough

severity

scores

compared

to placebo

quality of

life

quality of

life with the

30 mg

dose

Table 2: Efficacy of Comparator NK-1 Receptor
Antagonists

Trial Drug
Patient
Population

Treatment
Primary
Endpoint

Result

TUSSIX

(Phase 2)
Serlopitant

185 patients

with

refractory

chronic

cough

Serlopitant 5

mg or

placebo once

daily for 12

weeks

Change from

baseline in

24-hour

cough

frequency

Failed to

meet primary

endpoint;

performed

worse than

placebo

Lung Cancer

Cough Study
Aprepitant

20 patients

with lung

cancer and

bothersome

cough

Aprepitant

(125 mg day

1, 80 mg

days 2-3) or

placebo in a

cross-over

design

Change in

awake cough

frequency

Statistically

significant

reduction of

22.2%

compared to

placebo

(p=0.03)

Experimental Protocols
A detailed understanding of the methodologies employed in these trials is crucial for the critical

appraisal of the data.

Orvepitant: VOLCANO-2 Study Protocol
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled,

parallel-group, dose-ranging study.
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Patient Population: 315 patients with refractory or unexplained chronic cough for at least one

year and an awake cough frequency of 10 or more coughs per hour.

Intervention: Patients were randomized to receive orvepitant at doses of 10 mg, 20 mg, or

30 mg, or a matching placebo, administered orally once daily for 12 weeks.

Efficacy Assessments:

Primary Endpoint: Change from baseline in awake cough frequency at week 12, measured

using the VitaloJAK® ambulatory cough monitor.

Secondary Endpoints: Patient-reported outcomes including the Leicester Cough

Questionnaire (LCQ), a visual analog scale (VAS) for cough severity, and a VAS for the

urge to cough, assessed at weeks 2, 4, 8, and 12.

Statistical Analysis: A pre-specified subgroup analysis was planned for patients with higher

and lower baseline cough frequencies.
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Caption: VOLCANO-2 Clinical Trial Workflow.

Serlopitant: TUSSIX Study Protocol
Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.

Patient Population: 185 patients with refractory chronic cough.

Intervention: Patients received either serlopitant 5 mg or placebo orally once daily for 12

weeks.

Primary Endpoint: Change from baseline in 24-hour cough frequency after 12 weeks of

treatment.
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Aprepitant: Lung Cancer Cough Study Protocol
Study Design: An exploratory, randomized, double-blind, single-arm, placebo-controlled

crossover trial.

Patient Population: 20 patients with lung cancer who reported a bothersome cough.

Intervention: Patients received aprepitant (125 mg on day 1, followed by 80 mg on days 2

and 3) or a matched placebo. After a 3-day washout period, patients crossed over to the

alternate treatment for another 3 days.

Efficacy Assessments:

Primary Endpoint: Change in daytime cough frequency, measured by an ambulatory

cough monitor.

Secondary Endpoints: Validated subjective cough assessment tools.

Safety and Tolerability
Orvepitant: Generally well-tolerated in clinical trials. In the VOLCANO-2 study, adverse

events were reported in 66.7%–72.2% of patients in the orvepitant groups, compared to

68.4% in the placebo group. Headaches and dizziness were more common with the 30 mg

dose of orvepitant compared to placebo. In a study of patients with IPF, orvepitant was

also found to be safe and well-tolerated.

Serlopitant: Well-tolerated in the TUSSIX trial, with treatment-related adverse events

occurring at rates comparable to placebo.

Aprepitant: In the lung cancer cough study, no serious adverse events were reported.

Summary and Future Directions
The clinical trial data for orvepitant suggests a potential therapeutic benefit in reducing the

symptoms of chronic cough, particularly in patient-reported outcomes. While the primary

endpoint of reducing cough frequency was not met in the full analysis of the larger Phase 2b

VOLCANO-2 trial, significant improvements in the Leicester Cough Questionnaire, cough

severity, and urge to cough were observed with the 30 mg dose. Furthermore, a pre-defined
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sub-group analysis of patients with higher baseline cough frequency showed a near-significant

reduction in cough frequency. The positive results in the Phase 2a VOLCANO-1 study and the

study in IPF patients further support the potential of orvepitant in this indication.

In comparison, serlopitant failed to demonstrate efficacy in its Phase 2 trial for chronic cough.

Conversely, aprepitant showed a significant reduction in cough frequency in a small study of

patients with lung cancer, a specific and distinct patient population.

The mixed results for NK-1 receptor antagonists in treating chronic cough highlight the

complexity of this condition and the potential importance of patient selection and endpoint

definition in clinical trials. Further investigation is warranted to delineate the patient populations

most likely to respond to orvepitant and to confirm its efficacy in larger, pivotal trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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